3-Ethyl-1-phenylpentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-phenylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a hydrochloride salt form of an amine, characterized by the presence of an ethyl group, a phenyl group, and a pentan-1-amine backbone. This compound is utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-phenylpentan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1-phenylpentan-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-phenylpentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
3-Ethyl-1-phenylpentan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving amine interactions and their biological effects.
Medicine: It is investigated for potential therapeutic applications due to its amine structure.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-phenylpentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-1-phenylpentan-1-amine hydrochloride include:
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective.
Properties
IUPAC Name |
3-ethyl-1-phenylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-11(4-2)10-13(14)12-8-6-5-7-9-12;/h5-9,11,13H,3-4,10,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJRPUSDGFLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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